2,4,6-Tridodecyl-1,3,5-trioxane
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Overview
Description
2,4,6-Tridodecyl-1,3,5-trioxane is a chemical compound that belongs to the class of trioxanes, which are cyclic organic compounds containing three oxygen atoms in a six-membered ring. This compound is characterized by the presence of three dodecyl (C12H25) groups attached to the trioxane ring. Trioxanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tridodecyl-1,3,5-trioxane typically involves the cyclotrimerization of formaldehyde derivatives in the presence of a catalyst. One common method is the acid-catalyzed trimerization of formaldehyde in a concentrated aqueous solution. Sulfuric acid is often used as a catalyst for this reaction . The reaction conditions usually involve moderate temperatures and controlled pH levels to ensure the formation of the trioxane ring.
Industrial Production Methods
In industrial settings, the production of trioxanes, including this compound, is carried out using large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of formaldehyde and catalyst into the reactor, followed by the separation and purification of the trioxane product. The use of stabilizers is common to prevent thermal-oxidative degradation during storage and handling .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tridodecyl-1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trioxane ring into alcohols or other reduced forms.
Substitution: The dodecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include dodecyl-substituted aldehydes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Tridodecyl-1,3,5-trioxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of polyoxymethylene plastics and hyperbranched polyesters.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a model compound in biochemical research.
Industry: It is used in the production of adhesives, coatings, and other polymeric materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tridodecyl-1,3,5-trioxane involves its interaction with molecular targets through its trioxane ring. The peroxide bond in the trioxane ring can be reductively activated, leading to the formation of reactive species that interact with proteins, lipids, and other biomolecules. This interaction can result in the alkylation or peroxidation of target molecules, promoting various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trioxane: A simpler trioxane with no dodecyl groups, used as a precursor for polyoxymethylene plastics.
1,2,4-Trioxane: Another trioxane isomer with different oxygen atom positioning, known for its antimalarial properties.
1,3,5-Trioxane-2,4,6-trione: A cyclic trimer of carbon dioxide with unique stability and reactivity.
Uniqueness
2,4,6-Tridodecyl-1,3,5-trioxane is unique due to the presence of long dodecyl chains, which impart hydrophobic properties and influence its solubility and reactivity. This makes it particularly valuable in applications requiring specific solubility characteristics and stability under various conditions.
Properties
CAS No. |
50876-90-9 |
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Molecular Formula |
C39H78O3 |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
2,4,6-tridodecyl-1,3,5-trioxane |
InChI |
InChI=1S/C39H78O3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-38(35-32-29-26-23-20-17-14-11-8-5-2)42-39(41-37)36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3 |
InChI Key |
VRLPNESARQSWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1OC(OC(O1)CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
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